molecular formula C12H11FN2O B8570330 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-fluoro-benzaldehyde

5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-fluoro-benzaldehyde

Cat. No.: B8570330
M. Wt: 218.23 g/mol
InChI Key: KXZHMLRZQCZIIE-UHFFFAOYSA-N
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Description

5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-fluoro-benzaldehyde is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-2-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-11(6-14-15(8)2)9-3-4-12(13)10(5-9)7-16/h3-7H,1-2H3

InChI Key

KXZHMLRZQCZIIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (200 mg, 0.99 mmol) in DMF (5 mL) and H2O (1 mL) are added 1,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester (328 mg, 1.5 mmol), Pd(PPh3)4 (113 mg, 0.099 mmol) and K2CO3 (204 mg, 1.5 mmol) at room temperature. The solution is heated to 100° C. for 1 hour in a microwave reactor. The solution is cooled down and 3-mercaptopropyl-functionalized silica gel (500 mg) is added. The solution is stirred for 15 minutes and is filtered. The filtrate is washed with H2O (10 mL) and is extracted with EtOAc (3×10 mL). The combined organic layer is dried with MgSO4 (500 mg) and is filtered. The filtrate is concentrated and the residue is purified by silica gel flash chromatography with 20% EtOAc in Hepthane as the eluent to afford 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-fluoro-benzaldehyde (160 mg, 74%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One

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